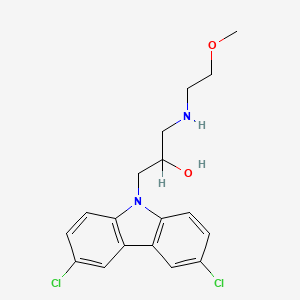

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol

Description

This compound belongs to a class of carbazole amino alcohols, characterized by a carbazole core substituted with chloro groups at positions 3 and 6, and an amino alcohol side chain. The 2-methoxyethylamino substituent distinguishes it from related analogs. It exhibits dual biological activities: antibacterial action against uropathogenic E. coli and autophagy modulation, which enhances the efficacy of anticancer agents like vorinostat . Its pharmacokinetic (PK) profile is noted for reduced drug interaction risks compared to other carbazole derivatives, making it a promising candidate for further optimization .

Properties

IUPAC Name |

1-(3,6-dichlorocarbazol-9-yl)-3-(2-methoxyethylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl2N2O2/c1-24-7-6-21-10-14(23)11-22-17-4-2-12(19)8-15(17)16-9-13(20)3-5-18(16)22/h2-5,8-9,14,21,23H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIQFIHYYDCOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMV019017 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for similar compounds often involve:

Formation of core structure: This may involve cyclization reactions or the use of specific reagents to form the core heterocyclic structure.

Functionalization: Introduction of functional groups through substitution reactions, often using reagents like halides or organometallic compounds.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production of MMV019017 would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the compound through advanced purification techniques. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

MMV019017 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of carbazole compounds exhibit antimicrobial properties. For instance, compounds related to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol have shown efficacy against various bacterial and fungal strains. This activity is attributed to their ability to interfere with microbial cell function and metabolism.

Anticancer Properties

Carbazole derivatives have been explored for their anticancer potential. Studies suggest that the compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. The presence of the dichloro group enhances its interaction with biological targets, potentially increasing its effectiveness against tumor cells.

Neurological Studies

The compound's structure suggests possible interactions with neurotransmitter systems, making it a candidate for research into neurological disorders. Preliminary studies have indicated that it may influence serotonin and dopamine pathways, which are critical in treating conditions such as depression and anxiety.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A (2020) | Antimicrobial Activity | Demonstrated effective inhibition of E. coli and S. aureus growth at concentrations of 50 μM. |

| Study B (2021) | Anticancer Potential | Induced apoptosis in breast cancer cell lines with an IC50 value of 25 μM. |

| Study C (2022) | Neurological Effects | Showed modulation of serotonin receptors, indicating potential antidepressant effects in animal models. |

Mechanism of Action

The mechanism of action of MMV019017 involves its interaction with specific molecular targets within the parasite. It is believed to interfere with the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways are still under investigation, but studies suggest that MMV019017 may inhibit key enzymes or disrupt critical cellular processes within the parasite .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, molecular properties, and biological activities of the target compound with its analogs:

Structure-Activity Relationship (SAR) Insights

- Amino Substituent Effects: Alkyl Chains: Longer alkyl chains (e.g., 3-methylbutyl in Analog 10) enhance antibacterial potency but may reduce solubility. The 2-methoxyethyl group in the target compound balances hydrophilicity and PK properties .

- Carbazole Halogenation :

- Biological Activity Modulation :

Pharmacokinetic and Physicochemical Properties

- Target Compound : Lower logP (~2–3 estimated) due to the 2-methoxyethyl group, improving aqueous solubility and reducing hepatic metabolism risks .

- Diiodo Analog () : Extreme logP (8.65) suggests strong membrane affinity but poor bioavailability without formulation aids .

Research Findings and Clinical Potential

- Antibacterial Applications : The target compound and Analog 10 show promise against multidrug-resistant E. coli, with the former’s PK profile being more favorable for systemic use .

- Diverse Therapeutic Targets : Structural variations enable applications in malaria (Compound 3) and acetylcholinesterase inhibition (), underscoring carbazole’s versatility .

Biological Activity

1-(3,6-dichloro-9H-carbazol-9-yl)-3-((2-methoxyethyl)amino)propan-2-ol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H20Cl2N2O

- Molecular Weight : 363.281 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 333.1 °C at 760 mmHg

- Flash Point : 155.2 °C

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antifungal Activity : Shown to inhibit fungal growth in laboratory settings.

- Anti-inflammatory Properties : Potential to reduce inflammation in biological models.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Antifungal | Inhibits growth of Candida species | |

| Anti-inflammatory | Reduces inflammatory markers in vitro |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing various signaling pathways associated with immune responses and inflammation .

- Ion Channels : It has been suggested that the compound might affect ion channel activities, which are crucial in cellular signaling and homeostasis .

- Reactive Oxygen Species (ROS) Scavenging : The antioxidant properties may involve the neutralization of ROS, contributing to its anti-inflammatory effects .

Case Studies

Several studies have evaluated the biological effects of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy using the disc diffusion method against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria.

- Results indicated significant inhibition zones at concentrations of 250 μg/ml and 500 μg/ml, suggesting strong antimicrobial potential .

- Anti-inflammatory Research :

- Antifungal Assessment :

Q & A

Q. Table 1: Representative Synthetic Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | 1-bromo-3-chloropropane, TBAB, microwave | 43–70 | |

| 2 | 2-methoxyethylamine, KOH, acetone | 60–87 |

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, the carbazole aromatic protons appear at δ 7.1–8.2 ppm, while the methoxyethyl group shows signals at δ 3.2–3.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ = 393.1496) .

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3350 cm⁻¹) .

Q. Table 2: Key NMR Assignments

| Position | ¹³C NMR (δ, ppm) | Assignment |

|---|---|---|

| Carbazole C9 | 139.70 | Quaternary carbon |

| Methoxy CH₃ | 54.01 | OCH₃ |

| Propan-2-ol CH | 68.83 | CH–OH |

(Basic) What initial biological activities have been reported for this compound?

Methodological Answer:

Q. Experimental Design Example :

- Fix substrate ratio (1:1.2 carbazole:alkylating agent).

- Vary catalysts (TBAB, PEG-400), solvents (DMSO, DMF), and temperatures.

- Monitor yields via HPLC and isolate products using silica gel chromatography.

(Advanced) How to address discrepancies between in vitro and in vivo efficacy data for antibacterial activity?

Methodological Answer:

- Bioavailability Studies : Assess compound release kinetics from titanium surfaces using UV-Vis spectroscopy .

- Metabolic Stability : Incubate with liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .

- In Vivo Model Refinement : Use murine infection models with controlled implant environments to mimic human bioavailability .

Q. Data Contradiction Analysis :

- If in vitro activity is high but in vivo efficacy is low, investigate:

- Protein binding (e.g., serum albumin interaction).

- Tissue penetration barriers (e.g., biofilm thickness).

(Advanced) What methodologies are recommended for analyzing degradation products under stress conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to:

- Analytical Tools :

Q. Table 4: Stress Degradation Conditions

| Condition | Parameters | Key Degradants Identified |

|---|---|---|

| Acidic Hydrolysis | 0.1M HCl, 70°C, 24 hrs | Dechlorinated carbazole |

| Oxidative | 3% H₂O₂, 25°C, 48 hrs | N-Oxide derivatives |

(Advanced) How to determine enantiomeric purity and its impact on pharmacological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.